molecular formula C14H20N2 B1651929 rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate CAS No. 1359822-78-8

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate

Cat. No.: B1651929
CAS No.: 1359822-78-8
M. Wt: 216.32
InChI Key: JVKNKFDGLBRQPB-KBPBESRZSA-N
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Description

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[322]nonane dihydrochloride hydrate is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate typically involves the formation of the bicyclic structure through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions to form the bicyclic core. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

(1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNKFDGLBRQPB-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@@H]1CN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179698
Record name 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, (1R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359822-78-8
Record name 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, (1R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359822-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, (1R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Reactant of Route 3
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Reactant of Route 5
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Reactant of Route 6
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate

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